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molecular formula C7H5F5N2O2 B2941060 1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1448776-15-5

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2941060
M. Wt: 244.121
InChI Key: MCUDOWVIZYAVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309202B2

Procedure details

N-Methyl-3-difluoromethyl-5-trifluoromethyl-4-pyrazolecarboxylic acid ethyl ester (0.5 g, 1.84 mmol) in ethanol (3 ml) was admixed gradually with an 8N aqueous sodium hydroxide solution (0.7 ml) and stirred at room temperature for 3 h. The solvent was removed by rotary evaporation; the residue was taken up in water (10 ml) and extracted with diethyl ether (10 ml). Acidification to pH 1 with 1M HCl was followed by extraction with ethyl acetate (3×10 ml). The combined organic phases were dried over sodium sulphate and filtered, and the solvent was removed by rotary evaporation. N-Methyl-3-difluoromethyl-5-trifluoromethyl-4-pyrazolecarboxylic acid (0.44 g, 1.80 mmol, 98%) was isolated as a yellowish solid.
Name
N-Methyl-3-difluoromethyl-5-trifluoromethyl-4-pyrazolecarboxylic acid ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH:16]([F:18])[F:17])=[N:8][N:9]([CH3:15])[C:10]=1[C:11]([F:14])([F:13])[F:12])=[O:5])C.[OH-].[Na+]>C(O)C>[CH3:15][N:9]1[C:10]([C:11]([F:12])([F:13])[F:14])=[C:6]([C:4]([OH:5])=[O:3])[C:7]([CH:16]([F:18])[F:17])=[N:8]1 |f:1.2|

Inputs

Step One
Name
N-Methyl-3-difluoromethyl-5-trifluoromethyl-4-pyrazolecarboxylic acid ethyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1C(F)(F)F)C)C(F)F
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (10 ml)
EXTRACTION
Type
EXTRACTION
Details
Acidification to pH 1 with 1M HCl was followed by extraction with ethyl acetate (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C(=C1C(F)(F)F)C(=O)O)C(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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